molecular formula C6H5BrN2O2 B1287460 4-Amino-5-bromonicotinic acid CAS No. 52834-08-9

4-Amino-5-bromonicotinic acid

Cat. No. B1287460
CAS RN: 52834-08-9
M. Wt: 217.02 g/mol
InChI Key: HMWXBQBQGAZHEU-UHFFFAOYSA-N
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Description

4-Amino-5-bromonicotinic acid is not directly discussed in the provided papers, but it is structurally related to 4-aminonicotinic acid, which is a key synthetic intermediate for therapeutic drugs aimed at treating cardiovascular and cerebrovascular diseases . The presence of a bromine atom at the 5-position on the nicotinic acid ring would likely influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of 4-aminonicotinic acid, which is structurally similar to 4-amino-5-bromonicotinic acid, involves a novel four-step route starting from isoquinoline . The process begins with the oxidation of isoquinoline to yield 3,4-pyridine dicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridine dicarboxylic anhydride. Subsequent ammonolysis and Hofmann rearrangement reactions introduce the amino group at the C(4) position, resulting in the formation of 4-aminonicotinic acid. The reaction conditions for the ammonolysis and Hofmann rearrangement have been optimized for large-scale production, highlighting the process's suitability for industrial applications due to its low cost, safe operation, and simple separation and purification steps .

Molecular Structure Analysis

While the molecular structure of 4-amino-5-bromonicotinic acid is not directly analyzed in the provided papers, the structural elucidation of related compounds, such as triorganotin derivatives of 4-aminobenzoate, has been reported . These studies involve crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence, which provide insights into the local and overall molecular structure of the compounds. The existence of more than one tin environment suggests different carboxylate coordination modes within these compounds . By analogy, the molecular structure of 4-amino-5-bromonicotinic acid would likely exhibit unique characteristics due to the presence of the bromine substituent.

Chemical Reactions Analysis

The chemical reactions involving 4-aminonicotinic acid derivatives, such as those used in the synthesis of triorganotin esters, indicate that the amino group can participate in various chemical transformations . Although the specific reactions of 4-amino-5-bromonicotinic acid are not detailed in the provided papers, the presence of both amino and bromo substituents would provide reactive sites for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-bromonicotinic acid can be inferred to some extent from the properties of 4-aminonicotinic acid. The high purity (98% HPLC) of the synthesized 4-aminonicotinic acid suggests that it has well-defined physical properties, which are crucial for its use as a pharmaceutical intermediate . The presence of a bromine atom in 4-amino-5-bromonicotinic acid would affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • 4-Amino-5-bromonicotinic acid is used in the field of chemical biology and medicinal chemistry .
    • It is involved in boronic acid-based dynamic click chemistry, which has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • The mechanism of reversible kinetics of this compound and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry have been highlighted .
    • The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biochemical Reagent

    • 4-Amino-5-bromonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
  • Multifunctional Coordination Compounds

    • 4-Amino-5-bromonicotinic acid is used to prepare multifunctional coordination compounds based on lanthanide ions .
    • These compounds are synthesized by simple hydrothermal routes and possess different structures and dimensionalities .
    • They show interesting magnetic and luminescence properties .
    • These new compounds have potential applications in the field of luminescent materials with biomedical applications .
  • Synthesis of 3-guanidinomethyl-5-iodopyridine

    • 4-Amino-5-bromonicotinic acid can be used as a starting material to synthesize 3-guanidinomethyl-5-iodopyridine .
  • Boronic Acids in Medicinal Chemistry

    • Boronic acids, such as 4-Amino-5-bromonicotinic acid, have been studied in medicinal chemistry .
    • They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
    • The synthetic processes used to obtain these active compounds are also referred .
    • The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
  • Synthesis of Other Chemical Compounds

    • 4-Amino-5-bromonicotinic acid can be used as a starting material to synthesize other chemical compounds .
    • For example, it can be used to synthesize 3-guanidinomethyl-5-iodopyridine .

Safety And Hazards

4-Amino-5-bromonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWXBQBQGAZHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615664
Record name 4-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromonicotinic acid

CAS RN

52834-08-9
Record name 4-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-bromopyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A sealed tube was charged with 4-aminonicotinic acid 45 (8.00 g, 57.9 mmol), acetic acid (75 mL) and water (75 mL). The reaction was heated at 75° C. and stirred vigorously until homogeneous. After cooling to 50° C., bromine (10.0 mL, 195 mmol) was added and stirring continued for 16 h. Upon cooling to 0° C., the resulting orange precipitate was collected by filtration, rinsed with H2O, and dried under vacuum to give 46 (10.5 g, 84% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
84%

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